O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine
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Overview
Description
O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group, which makes them versatile intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine can be achieved through several methods. One common approach involves the O-alkylation of hydroxylamines. For instance, the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection, can yield O-substituted hydroxylamines . Another method includes the arylation of N-hydroxyphthalimide and N-hydroxysuccinimide with diaryliodonium salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides offers a broad substrate scope and short reaction times .
Chemical Reactions Analysis
Types of Reactions
O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oximes, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilicity allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A simpler compound with similar reactivity but lacking the aryl substitution.
N-hydroxyphthalimide: Used in similar synthetic applications but with different reactivity due to the phthalimide group.
N-hydroxysuccinimide: Another related compound used in organic synthesis with distinct properties.
Uniqueness
O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine is unique due to its specific aryl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized synthetic applications where other hydroxylamines may not be as effective .
Properties
Molecular Formula |
C8H10ClNO |
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Molecular Weight |
171.62 g/mol |
IUPAC Name |
O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-2-4-7(5-11-10)8(6)9/h2-4H,5,10H2,1H3 |
InChI Key |
ISGLVUBUPDHKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CON)Cl |
Origin of Product |
United States |
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